5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine
Overview
Description
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is a type of porphyrin, which are large and complex molecules that play many essential roles in biological systems . The specific properties of this compound, such as its fluorescence and ability to generate singlet oxygen, make it a potential candidate for applications in fields like photodynamic therapy .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-tetrakis(4′-fluorophenyl)porphyrin has been studied using methods such as gas-phase electron diffraction and mass spectrometry, combined with density functional theory (DFT) calculations .Scientific Research Applications
Fluorescence Quenching Behavior : The interaction of water-soluble cationic porphyrins with uric acid has been studied, demonstrating fluorescence quenching effects. This suggests potential applications in fluorescence-based detection systems (Makarska-Białokoz & Borowski, 2015).
Ion-Association Adsorption at Interfaces : Research on the adsorption of ionic derivatives of porphyrin at liquid-liquid interfaces reveals insights into the adsorptivity of porphyrins, influenced by the charge and concentration of surface-active counter ions (Saitoh & Watarai, 1997).
Selective Interactions with Nanotubes : Certain derivatized porphyrins have shown selectivity toward semiconducting single-walled carbon nanotubes, offering potential applications in nanotechnology (Li et al., 2004).
Chirality Amplification in Porphyrin Assemblies : Achiral porphyrin derivatives can exhibit macroscopic supramolecular chirality, an interesting aspect for material science and molecular self-assembly studies (Chen et al., 2006).
Photophysical Properties of Polyoxomolybdate Porphyrin : A polyoxomolybdate porphyrin complex has been characterized, showing red photoluminescence emission, relevant for materials science and photophysical applications (Chen, 2020).
Optical Limiting Performance : Metalloporphyrin derivatives have demonstrated excellent optical limiting abilities toward laser pulses, indicating potential use in optical devices (Martin et al., 2005).
properties
IUPAC Name |
5,10,15,20-tetrakis(4-fluorophenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKDPQVNKZNQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C=C4)C9=CC=C(C=C9)F)N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26F4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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